

Application of N-Chloroacetanilide Derivatives in Herbicide Synthesis

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Compound of Interest

Compound Name: *N-Chloroacetanilide*

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Introduction

N-Chloroacetanilide derivatives are pivotal intermediates in the synthesis of a major class of herbicides known as chloroacetanilides. These herbicides are widely utilized in agriculture for the pre-emergence control of annual grasses and broadleaf weeds in a variety of crops. The herbicidal activity of these compounds stems from their ability to inhibit very long-chain fatty acid synthesis in susceptible plants, leading to a cessation of growth.^[1] This document provides detailed application notes and protocols for the synthesis of chloroacetanilide herbicides, focusing on the preparation of Butachlor as a representative example.

Chemical Synthesis of Chloroacetanilide Herbicides

The synthesis of chloroacetanilide herbicides, such as Butachlor and Alachlor, typically involves the N-alkoxymethylation of a 2-chloro-N-arylacetamide intermediate. While **N-chloroacetanilide** itself is a related structure, the core of these herbicides is a substituted N-phenyl-2-chloroacetamide. The following sections detail the synthesis of Butachlor, a widely used herbicide.

Synthesis of Butachlor from 2,6-Diethylaniline

The industrial synthesis of Butachlor is a two-step process starting from 2,6-diethylaniline. The initial step is the chloroacetylation of 2,6-diethylaniline to produce the key intermediate, 2-

chloro-N-(2,6-diethylphenyl)acetamide. This intermediate is then reacted with a butoxymethylating agent to yield Butachlor.[\[1\]](#)

Experimental Protocol: Synthesis of 2-chloro-N-(2,6-diethylphenyl)acetamide (Intermediate)

This protocol is adapted from established industrial synthesis routes.[\[2\]](#)

- **Reaction Setup:** In a four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a tail gas absorption apparatus, add 0.1 molar equivalents of 2,6-diethylaniline and 0.15 molar equivalents of monochloroacetic acid.
- **Reaction:** While stirring, slowly drip in 0.05 molar equivalents of phosphorus trichloride at room temperature. The reaction temperature should be maintained between 50-60 °C during the addition.
- **Heating:** After the addition is complete, heat the reaction mixture to 85-105 °C and maintain this temperature for 1-3 hours.
- **Work-up:** Upon completion, the reaction mixture contains the desired intermediate, 2-chloro-N-(2,6-diethylphenyl)acetamide. This intermediate can be used in the next step with or without further purification.

Experimental Protocol: Synthesis of Butachlor

This protocol describes the N-alkoxymethylation of the intermediate to yield Butachlor.[\[2\]](#)

- **Reaction Setup:** In a suitable reaction vessel, dissolve the 2-chloro-N-(2,6-diethylphenyl)acetamide (0.1 molar equivalents) in an alkaline aqueous solution.
- **Reaction:** To the stirred solution, add 0.1 to 0.15 molar equivalents of chloromethyl butyl ether dropwise over a period of 0.5 to 1 hour. The reaction temperature should be maintained between 10-50 °C.
- **Stirring:** Continue stirring the reaction mixture for 0.5 to 1 hour after the addition is complete.
- **Purification:** The crude Butachlor obtained is then purified. This typically involves:
 - **Neutralization:** To remove any acidic byproducts.

- Washing: The product is washed with water to remove water-soluble impurities.[1]
- Isolation: The final product, N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide (Butachlor), is isolated.

Quantitative Data

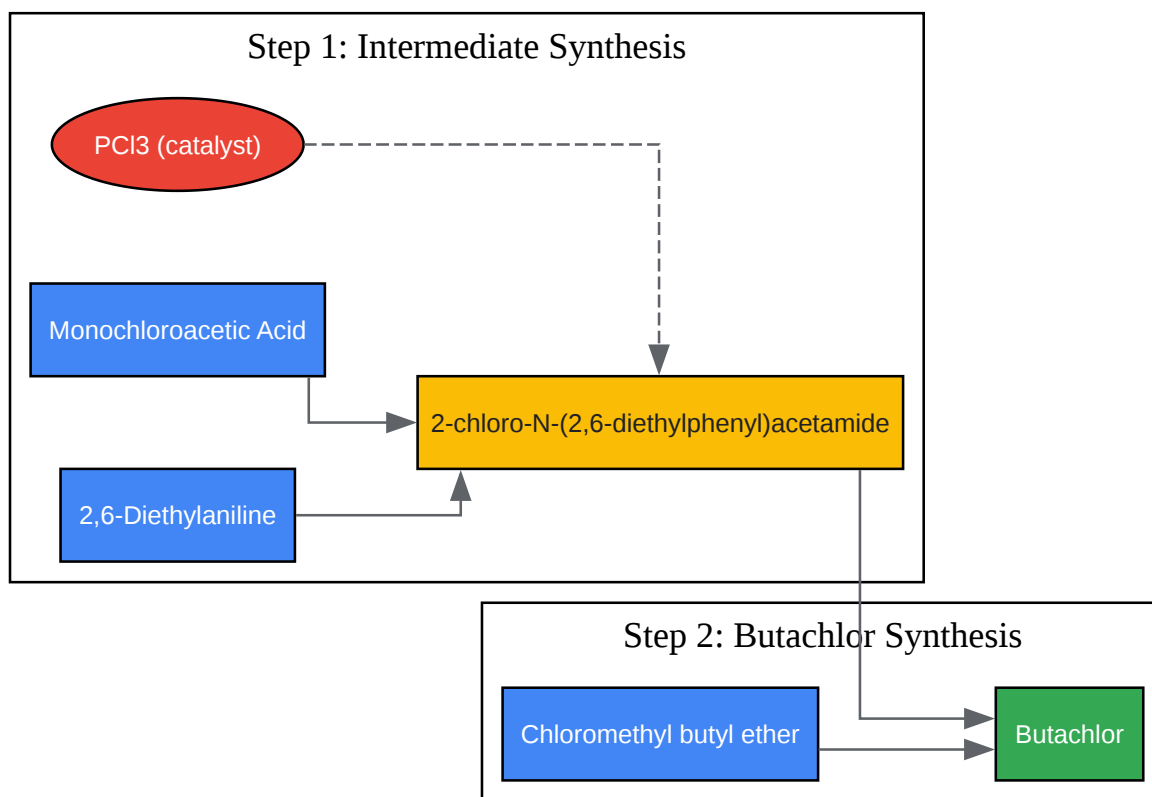
The following table summarizes key quantitative data for the synthesis of Butachlor and its intermediate.

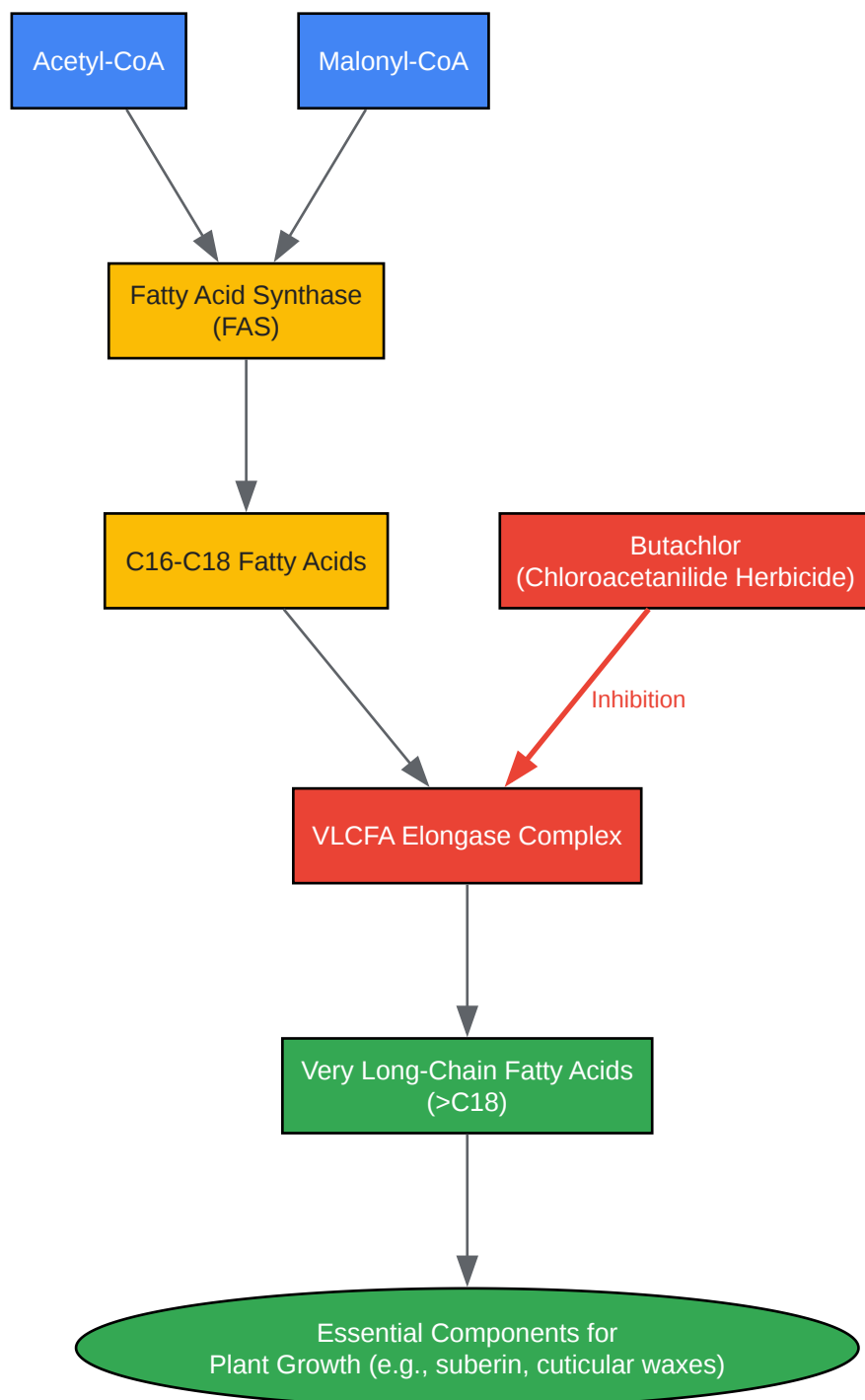
Compound	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Yield (%)	Reference
2-chloro-N-(2,6-diethylphenyl)acetamide	C ₁₂ H ₁₆ ClNO	225.71	135 - 136	~90	[2] [3]
Butachlor	C ₁₇ H ₂₆ ClNO 2	311.85	-5	>90	[2] [4]

Diagrams

Synthesis Workflow

The following diagram illustrates the two-step synthesis of Butachlor.





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- 4. Butachlor | C₁₇H₂₆ClNO₂ | CID 31677 - PubChem [pubchem.ncbi.nlm.nih.gov]
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